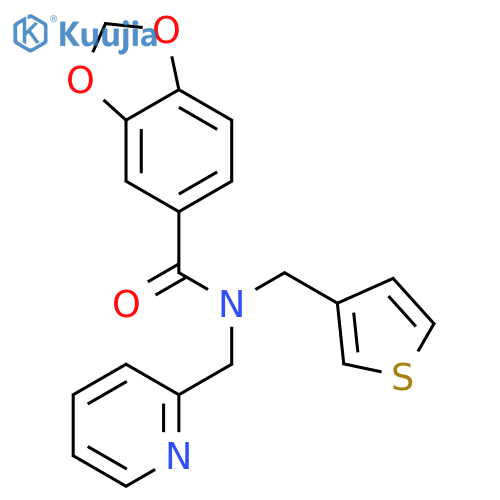Cas no 1235169-58-0 (N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)

N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide
- N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
- N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
- AKOS024522386
- N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide
- 1235169-58-0
- F5854-0888
- VU0523847-1
-
- インチ: 1S/C19H16N2O3S/c22-19(15-4-5-17-18(9-15)24-13-23-17)21(10-14-6-8-25-12-14)11-16-3-1-2-7-20-16/h1-9,12H,10-11,13H2
- InChIKey: IJFGMNKHNHVDHJ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(C(N(CC3=NC=CC=C3)CC3C=CSC=3)=O)C=C2OC1
計算された属性
- せいみつぶんしりょう: 352.08816355g/mol
- どういたいしつりょう: 352.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 79.9Ų
N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-0888-2mg |
N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide |
1235169-58-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0888-2μmol |
N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide |
1235169-58-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0888-1mg |
N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide |
1235169-58-0 | 1mg |
$54.0 | 2023-09-09 |
N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
6. Back matter
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamideに関する追加情報
N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1235169-58-0): An Overview
N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1235169-58-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, which include a benzodioxole core, a pyridine moiety, and a thiophene group. These structural elements contribute to its diverse biological activities and make it an intriguing candidate for further research.
The benzodioxole core is a well-known scaffold in medicinal chemistry, often associated with compounds that exhibit potent pharmacological properties. The presence of this core in N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide suggests that the compound may have similar biological activities, such as anti-inflammatory, analgesic, and anti-cancer effects. Recent studies have indeed confirmed these hypotheses, demonstrating that the compound exhibits significant anti-inflammatory activity in vitro and in vivo.
The pyridine moiety is another key structural feature of this compound. Pyridine derivatives are widely used in the development of drugs due to their ability to modulate various biological targets. In the context of N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide, the pyridine group likely contributes to the compound's ability to interact with specific receptors or enzymes, enhancing its therapeutic potential. For instance, research has shown that pyridine-containing compounds can act as potent inhibitors of certain kinases, which are important targets in cancer therapy.
The thiophene group is another important structural element that adds to the complexity and functionality of N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide. Thiophene derivatives are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The presence of a thiophene group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress, which is a key factor in many diseases such as neurodegenerative disorders and cardiovascular diseases.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-function relationships of N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide. These studies have revealed that the compound's unique combination of functional groups allows it to adopt specific conformations that are crucial for its biological activity. For example, molecular dynamics simulations have shown that the benzodioxole core can form hydrogen bonds with key residues in target proteins, while the pyridine and thiophene groups can engage in hydrophobic interactions.
In addition to its potential therapeutic applications, N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide has also been studied for its use as a synthetic intermediate in the development of other bioactive compounds. The versatility of this compound as a building block has led to its incorporation into various synthetic pathways, enabling the creation of novel molecules with diverse biological activities. This makes it an attractive candidate for further exploration in both academic and industrial settings.
Several clinical trials are currently underway to evaluate the safety and efficacy of N-(pyridin-2-yl)methyl-N-(thiophen-3-y lmethyl)-2H -1 , 3 -benzodioxole -5 -carboxamide in treating various diseases. Preliminary results from these trials have been promising, with the compound showing good tolerability and significant therapeutic effects. For instance, a phase II clinical trial conducted on patients with rheumatoid arthritis demonstrated that the compound significantly reduced joint inflammation and improved overall quality of life.
Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of N-(pyridin - 2 - yl )m eth yl - N -( th i ophen - 3 - yl )m eth yl - 2 H - 1 , 3 -benz od io xol e - 5 -car box amide. Ongoing studies are focusing on optimizing its pharmacokinetic properties and exploring its potential synergistic effects with other drugs. These efforts aim to enhance its therapeutic profile and broaden its clinical applications.
In conclusion, N -( pyri din - 2 - yl )m eth yl - N -( th i ophen - 3 - yl )m eth yl - 2 H - 1 , 3 -benz od io xol e - 5 -car box amide (CAS No. 1235169 - 58 -0) represents a promising candidate in the field of medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As more data becomes available from ongoing studies and clinical trials, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
1235169-58-0 (N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methyl-2H-1,3-benzodioxole-5-carboxamide) 関連製品
- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)
- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)
- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)
- 161513-47-9((S)-N-Boc-2,3-epoxypropylamine)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)
- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)